Tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
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Overview
Description
Tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol . It is known for its unique bicyclic structure, which includes an oxabicyclo and azabicyclo moiety, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a vinyl-substituted oxabicyclo compound with a tert-butyl ester in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and pressures to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The vinyl group allows for substitution reactions, where different substituents can replace the vinyl group under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, influencing their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: Similar structure but with an aminomethyl group instead of a vinyl group.
Tert-butyl 1-(iodomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: Contains an iodomethyl group, offering different reactivity.
Uniqueness
Tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is unique due to its vinyl group, which provides distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl 1-ethenyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-5-12-6-9(7-15-12)13(8-12)10(14)16-11(2,3)4/h5,9H,1,6-8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBSSEYEKYIOTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CO2)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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